molecular formula C24H26N4O2 B2379442 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-mesitylacetamide CAS No. 946257-58-5

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-mesitylacetamide

Cat. No.: B2379442
CAS No.: 946257-58-5
M. Wt: 402.498
InChI Key: NANRHWZMKNHEQF-UHFFFAOYSA-N
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Description

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-mesitylacetamide is a complex organic compound that features an indole core substituted with an oxadiazole ring and a mesitylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-mesitylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Mechanism of Action

The mechanism by which 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-mesitylacetamide exerts its effects involves interaction with specific molecular targets. The oxadiazole ring can interact with metal ions, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-mesitylacetamide lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with diverse biological targets.

Properties

IUPAC Name

2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-14(2)23-26-27-24(30-23)20-12-18-8-6-7-9-19(18)28(20)13-21(29)25-22-16(4)10-15(3)11-17(22)5/h6-12,14H,13H2,1-5H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANRHWZMKNHEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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